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molecular formula C10H16N2O2 B7723077 ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 294852-57-6

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No. B7723077
M. Wt: 196.25 g/mol
InChI Key: RCXMILPYEKVQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967204B2

Procedure details

5-tert-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (20 g, 100 mmol) and 1M NaOH solution (250 ml, 250 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 60° C. under nitrogen and stirred for 2.5 hours. The reaction was then cooled to room temperature and stirred for a further 18 hours. The reaction mixture was adjusted to pH 2 using concentrated hydrochloric acid, extracted with ethyl acetate (4×200 ml) and the combined organic extracts washed with brine (100 ml). The organic phase was dried over MgSO4 and the solvent was removed under reduced pressure to give 5-tert-butyl-1H-pyrazol-3-carboxylic acid (14.7 g) as a pale yellow solid. 1H NMR (400 MHz, DMSO-D6): δ=12.80-12.88 (2H, brs), 6.41 (1H, s), 1.11 (9H, s) ppm. LRMS (electrospray): m/z [M+H]+ 169, [M+Na]+ 191, [M−H]+ 167.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[NH:8][N:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[C:11]([C:9]1[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1)([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)C(C)(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
the combined organic extracts washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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